molecular formula C16H18N2O2 B1320854 N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide CAS No. 1016683-11-6

N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide

Cat. No. B1320854
CAS RN: 1016683-11-6
M. Wt: 270.33 g/mol
InChI Key: IKRJGDWAPWWNHU-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide (5-AMPEBA) is a synthetic organic compound that has been studied for its potential uses in scientific research applications. It is a member of the class of aminobenzamides and is a derivative of benzamide. 5-AMPEBA has a number of unique properties that make it an attractive choice for use in scientific research, including its ability to bind to certain proteins and its low toxicity.

Scientific Research Applications

Gastroprokinetic Activity

Research on derivatives of 4-amino-5-chloro-2-ethoxybenzamides, including compounds related to N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide, has shown potent gastroprokinetic activity. These compounds, bearing six- and seven-membered heteroalicycles, exhibited significant effects on gastric emptying, suggesting their potential application in treating gastrointestinal motility disorders (Morie et al., 1995).

Antimicrobial Activities

Some derivatives of this compound, specifically triazole derivatives, have been synthesized and shown to possess good to moderate antimicrobial activities against various test microorganisms. This indicates a potential application of these compounds in the development of new antimicrobial agents (Bektaş et al., 2007).

Polyimide Synthesis

Research involving similar chemical structures has been applied in the synthesis of novel aromatic polyimides. These materials, derived from amino-substituted benzamides, exhibit properties such as solubility in various organic solvents and high thermal stability, making them suitable for advanced material applications (Butt et al., 2005).

Radiopharmaceutical Applications

Derivatives of this compound have been used in the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging studies. These studies are crucial for researching neurotransmission and can be applied in various neuroscientific and medical fields (Plenevaux et al., 2000).

Antioxidant Activity

Electrochemical studies on amino-substituted benzamide derivatives, related to this compound, suggest these compounds can act as antioxidants by scavenging free radicals. This potential antioxidant activity makes them interesting for further exploration in therapeutic applications (Jovanović et al., 2020).

Psycho- and Neurotropic Effects

Research into similar quinolin-4-one derivatives indicates potential psycho- and neurotropic effects, suggesting these compounds, including those related to this compound, could be useful in developing new psychoactive medications (Podolsky et al., 2017).

Mechanism of Action

Target of Action

N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide is a derivative of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine . This compound is known to be a selective inhibitor of protein kinase C (PKC) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues.

Mode of Action

The compound interacts with its target, PKC, by binding to the active site of the enzyme. This binding inhibits the phosphorylation activity of PKC, leading to changes in the function of proteins that would otherwise be phosphorylated by PKC . The exact nature of these changes would depend on the specific proteins affected.

Biochemical Pathways

The inhibition of PKC affects multiple biochemical pathways. PKC is involved in several signal transduction cascades and plays a role in cellular responses such as cell cycle progression, apoptosis, and differentiation. By inhibiting PKC, this compound can potentially influence all these processes .

Pharmacokinetics

The compound is predicted to have a boiling point of 5373±600 °C and a density of 1266±006 g/cm3 . It is slightly soluble in DMSO and methanol . These properties may impact the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action would be wide-ranging, given the numerous roles of PKC in cellular processes. For instance, it could potentially affect cell growth and proliferation, cell survival, and cell differentiation . The exact effects would depend on the specific cellular context.

properties

IUPAC Name

N-(5-amino-2-methylphenyl)-4-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-3-20-14-8-5-12(6-9-14)16(19)18-15-10-13(17)7-4-11(15)2/h4-10H,3,17H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKRJGDWAPWWNHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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